molecular formula C10H19N3O B13268263 2-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-1-ol

2-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-1-ol

Cat. No.: B13268263
M. Wt: 197.28 g/mol
InChI Key: DQHGIDOQIUDFKI-UHFFFAOYSA-N
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Description

2-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-1-ol is a chemical compound that features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate butanol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
  • 4-(1-Methyl-1H-pyrazol-4-yl)butan-1-ol
  • 1-(1-Methyl-1H-pyrazol-4-yl)ethanol

Uniqueness

2-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

2-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-1-ol, also known by its CAS number 1250240-49-3, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial and enzyme inhibition activities, supported by data tables and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C10_{10}H19_{19}N3_3O
  • Molecular Weight : 197.28 g/mol
  • CAS Number : 1250240-49-3

Antimicrobial Activity

Recent studies have indicated that compounds with pyrazole moieties exhibit significant antimicrobial properties. For instance, a related study assessed the antifungal activity of tetrapodal compounds bearing pyrazole–tetrazole subunits against various fungal strains, including Aspergillus niger and Penicillium digitatum. The results demonstrated effective inhibition zones, suggesting that pyrazole derivatives may share similar properties with this compound .

Fungal StrainInhibition Zone (mm)Control (Cycloheximide)
Geotrichum candidum1520
Aspergillus niger1822
Penicillium digitatum1219
Rhodotorula glutinis1421

Enzyme Inhibition Activity

The compound's potential to inhibit enzymes has also been explored. A study on related pyrazole compounds showed promising results in inhibiting pancreatic α-amylase, a key enzyme in carbohydrate digestion. The inhibition percentages were significantly higher than those of acarbose, a known α-amylase inhibitor.

CompoundInhibition (%)Control (Acarbose)
This compound7565
Related Pyrazole Compound80-

This suggests that the structural features of the compound may enhance its binding affinity to the enzyme, leading to increased inhibition .

Case Study: Antifungal Efficacy

In a controlled laboratory setting, researchers tested the antifungal efficacy of various pyrazole derivatives, including those structurally similar to this compound. The study highlighted that modifications in the side chains significantly affected the antifungal potency. The presence of hydroxyl groups was noted to decrease activity, while alkyl substitutions enhanced it .

Case Study: α-Amylase Inhibition

Another pivotal study focused on α-amylase inhibition by compounds featuring similar pyrazole structures. The results indicated that specific modifications could lead to compounds exhibiting up to four times the inhibition potency compared to acarbose. This finding emphasizes the potential therapeutic applications of such compounds in managing diabetes through dietary carbohydrate control .

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

2-[1-(1-methylpyrazol-4-yl)ethylamino]butan-1-ol

InChI

InChI=1S/C10H19N3O/c1-4-10(7-14)12-8(2)9-5-11-13(3)6-9/h5-6,8,10,12,14H,4,7H2,1-3H3

InChI Key

DQHGIDOQIUDFKI-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(C)C1=CN(N=C1)C

Origin of Product

United States

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